molecular formula C14H26ClN B1194653 Somantadine hydrochloride CAS No. 68693-30-1

Somantadine hydrochloride

Cat. No.: B1194653
CAS No.: 68693-30-1
M. Wt: 243.81 g/mol
InChI Key: UKYQQGVXUPSJCX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Somantadine hydrochloride, an adamantane derivative, is primarily an antiviral agent . It targets the M2 proton channel of the influenza A virus . This channel plays a crucial role in the viral life cycle, allowing the release of viral genetic material into the host cytoplasm .

Mode of Action

The antiviral mechanism of action of this compound involves antagonism of the influenza A M2 proton channel . This antagonism prevents endosomal escape, i.e., the release of viral genetic material into the host cytoplasm . In addition to its antiviral properties, it also acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .

Biochemical Pathways

It is known to interfere with the viral protein, m2, which is needed for the viral particle to become “uncoated” once it is taken inside the cell by endocytosis . This interference disrupts the viral life cycle, preventing the virus from replicating within the host cell.

Pharmacokinetics

This compound exhibits good bioavailability, with 86–90% of the drug being absorbed after oral administration . It has minimal metabolism, mostly to acetyl metabolites . The elimination half-life of the drug ranges from 10–31 hours , and it is primarily excreted in the urine .

Result of Action

The primary result of this compound’s action is the prevention of influenza A virus replication within the host cell . By blocking the M2 proton channel, it prevents the release of viral genetic material, thereby inhibiting the virus’s ability to reproduce . This can help to reduce the severity and duration of influenza A infections.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its effects on the central nervous system mean that it should be combined cautiously with additional CNS stimulants or anticholinergic drugs . Additionally, as it is cleared by the kidneys, it is contraindicated in persons with end-stage kidney disease . Due to its anticholinergic effects, it should be taken with caution by those with enlarged prostates or glaucoma .

Biochemical Analysis

Biochemical Properties

Somantadine hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It interacts with various enzymes and proteins, including viral M2 protein channels. By binding to these channels, this compound prevents the uncoating of the viral RNA, thereby inhibiting the replication process . Additionally, it has been observed to interact with cellular proteins involved in the immune response, enhancing the body’s ability to combat viral infections.

Cellular Effects

This compound exerts profound effects on different cell types and cellular processes. In epithelial cells, it disrupts viral entry and replication, thereby reducing viral load. It also influences cell signaling pathways, particularly those involved in the immune response. For instance, this compound has been shown to modulate the expression of interferon-stimulated genes, enhancing antiviral defenses. Furthermore, it impacts cellular metabolism by altering the energy production pathways, ensuring that infected cells are less conducive to viral replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the M2 protein channels of viruses. This binding inhibits the acidification of the viral interior, a crucial step for viral uncoating. By preventing this process, this compound effectively halts the replication of the virus. Additionally, it has been observed to inhibit certain cellular enzymes, further disrupting the viral life cycle. The compound also influences gene expression by modulating transcription factors involved in the antiviral response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard conditions, maintaining its antiviral efficacy over extended periods. Degradation can occur under extreme pH conditions or prolonged exposure to light. Long-term studies have shown that this compound can lead to sustained antiviral effects, with minimal impact on cellular function in vitro. In vivo studies have demonstrated that the compound remains effective over time, although its efficacy may diminish with prolonged use due to potential resistance development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and enhances immune response without significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and conjugation reactions. The enzymes cytochrome P450 2D6 and 3A4 play a significant role in its metabolism. This compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and immune response. These interactions ensure that the compound exerts its antiviral effects while minimizing disruption to normal cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. The compound also binds to specific proteins that aid in its localization within cells. These interactions ensure that this compound accumulates in areas where it can exert its antiviral effects most effectively .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with viral components and cellular proteins. The compound’s activity is influenced by its localization, as it needs to be in proximity to viral M2 protein channels to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, can also affect its targeting and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Somantadine Hydrochloride is synthesized through the reaction of adamantane with ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction typically involves:

    Adamantane: The starting material.

    Ammonia: Used to introduce the amino group.

    Hydrochloric Acid: Converts the free amine to its hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Somantadine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Somantadine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Somantadine Hydrochloride:

By understanding the detailed properties and applications of this compound, researchers and practitioners can better utilize this compound in various scientific and medical fields.

Properties

IUPAC Name

1-(1-adamantyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N.ClH/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-12H,3-9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYQQGVXUPSJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218827
Record name Somantadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68693-30-1
Record name Somantadine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Somantadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOMANTADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I505KI9F8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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